3-Dimethylallyl-4-hydroxybenzoic acid
Overview
Description
3-Dimethylallyl-4-hydroxybenzoic acid, also known as DMHBA, is a naturally occurring organic compound that has a wide range of applications in the scientific and medical fields. This compound is a phenolic acid and is one of the most versatile compounds in the field of organic chemistry due to its unique structure and properties. It has been used in a variety of applications such as synthesis of fine chemicals, pharmaceuticals, and food additives. It is also used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a precursor for the production of other compounds.
Scientific Research Applications
Forensic Applications : A study by Shishkanova et al. (2021) demonstrated that immobilized 4ADB18C6 on 3-hydroxybenzoic acid can selectively detect phenylpropanolamine, a compound of interest in forensic science (Shishkanova et al., 2021).
Medical Research : Liu et al. (2002) found that the oxidation of 4-hydroxybenzoic acid to 3,4-dihydroxybenzoic acid serves as an indicator for hydroxyl radical formation during cerebral ischemia and reperfusion, a critical aspect in stroke research (Liu et al., 2002).
Corrosion Inhibition : Narváez et al. (2005) reported that 3-Hydroxybenzoic acid effectively inhibits corrosion of AISI 316L stainless steel in aqueous pickling solutions, highlighting its potential in material science applications (Narváez et al., 2005).
Chemistry and Material Science : The research by Rodante et al. (1987) explored the ionization process of 3,4-dihydroxybenzoic acid, contributing to a better understanding of the chemical properties of hydroxybenzoic acids (Rodante et al., 1987).
Biotechnology : Wang et al. (2018) identified 4-Hydroxybenzoic acid as a versatile intermediate for producing valuable bioproducts like resveratrol and muconic acid, applicable in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Pharmacology and Biosynthesis : Studies such as those by Pojer et al. (2003) on the biosynthesis of clorobiocin and the role of enzymes like CloR and CloQ in the formation of benzoic acids have significant implications in pharmaceutical research (Pojer et al., 2003).
Safety and Hazards
The safety data sheet for 4-Hydroxybenzoic acid, a related compound, indicates that it causes serious eye damage and may cause respiratory irritation. Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc. The relevance of the biotechnological production of these compounds as a sustainable alternative to chemical synthesis processes from fossil sources or the hydrolysis of plant biomass is being discussed .
Mechanism of Action
Target of Action
3-Dimethylallyl-4-hydroxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid bearing an additional dimethylallyl substituent at position 3 . It is a plant metabolite found in the root of Rubia yunnanensis
Mode of Action
It is known to be a bronsted acid, capable of donating a hydron to an acceptor . This property may influence its interaction with biological targets.
Biochemical Pathways
It is a derivative of 4-hydroxybenzoic acid , which is involved in various biological pathways, including the biosynthesis of coenzyme Q and bacterial secondary metabolites .
Result of Action
As a plant metabolite, it may play a role in plant physiology and defense
Biochemical Analysis
Biochemical Properties
It is known to interact with enzymes and other biomolecules
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Metabolic Pathways
It is known to interact with enzymes and cofactors , which could potentially affect metabolic flux or metabolite levels
properties
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSJJNAMGVDGCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1138-41-6 | |
Record name | 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 3-Dimethylallyl-4-hydroxybenzoic acid?
A1: this compound, also known as ring A, is a crucial building block in the biosynthesis of aminocoumarin antibiotics like novobiocin and clorobiocin. [, , , ] These antibiotics are known for their potent inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. []
Q2: How is this compound incorporated into the structure of aminocoumarin antibiotics?
A2: The incorporation of this compound into aminocoumarins is facilitated by specific amide synthetases. For instance, in novobiocin biosynthesis, the enzyme NovL catalyzes the ATP-dependent formation of an amide bond between this compound and 3-amino-4,7-dihydroxy-8-methylcoumarin (ring B of novobiocin). [] Similarly, in clorobiocin biosynthesis, the amide synthetase CouL links this compound to the aminocoumarin moiety. []
Q3: Are there any alternative pathways for the formation of this compound in different organisms?
A3: Interestingly, research suggests variations in the biosynthetic pathways for this compound. While the exact mechanism in Streptomyces maritimus is yet to be fully elucidated, studies on the clorobiocin biosynthetic gene cluster in Streptomyces roseochromogenes indicate that the formation of this compound might involve a retro-aldol reaction catalyzed by the enzyme CloR. [] This contrasts with the previously established benzoic acid biosynthetic pathway observed in other organisms.
Q4: Can the structure of this compound be modified to generate novel aminocoumarin antibiotics?
A4: Yes, the substrate specificity of enzymes involved in aminocoumarin biosynthesis allows for the incorporation of structural analogs of this compound. Mutasynthesis experiments, where a cloQ-defective mutant of the clorobiocin producer was fed with different this compound analogs, resulted in the production of 32 novel aminocoumarin antibiotics. [] This highlights the potential for generating new antibiotics with potentially improved activity or different pharmacological profiles by modifying the this compound scaffold.
Q5: Besides its role in antibiotic biosynthesis, are there other known biological activities of this compound?
A5: While the provided research primarily focuses on the role of this compound in aminocoumarin biosynthesis, one study mentioned the isolation of this compound alongside other secondary metabolites with allene moieties from the fungus Parasphaeosphaeria sp. [] Further research is needed to explore the potential biological significance and functions of this compound in fungal metabolism and its potential ecological roles.
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